N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide

LTD₄ receptor antagonist pKB determination Guinea pig trachea assay

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide (CAS 119514-97-5), also designated Wy-49,353, is a sulfonyl carboxamide that acts as a potent, orally active leukotriene D₄ (LTD₄) receptor antagonist. It was identified within a four-series N-[(arylmethoxy)phenyl] scaffold program and represents the most potent antagonist within the sulfonyl carboxamide sub-series.

Molecular Formula C24H20N2O4S
Molecular Weight 432.5 g/mol
CAS No. 119514-97-5
Cat. No. B050641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide
CAS119514-97-5
SynonymsN-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide
WY 49353
Wy-49,353
Molecular FormulaC24H20N2O4S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C24H20N2O4S/c1-17-9-13-22(14-10-17)31(28,29)26-24(27)19-6-4-7-21(15-19)30-16-20-12-11-18-5-2-3-8-23(18)25-20/h2-15H,16H2,1H3,(H,26,27)
InChIKeyRQFQHHZDINZMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide (Wy-49,353) – Procurement-Ready Identity and Baseline Profile


N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide (CAS 119514-97-5), also designated Wy-49,353, is a sulfonyl carboxamide that acts as a potent, orally active leukotriene D₄ (LTD₄) receptor antagonist [1]. It was identified within a four-series N-[(arylmethoxy)phenyl] scaffold program and represents the most potent antagonist within the sulfonyl carboxamide sub-series [1]. The molecule incorporates a quinoline methoxy donor, a meta-substituted benzamide core, and a para-tolyl sulfonyl acyl group, a combination that is absent in its hydroxamic acid, carboxylic acid, and tetrazole analogues studied in parallel [1].

Why Generic LTD₄ Antagonists Cannot Replace N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide Without Quantitative Risk


The N-[(arylmethoxy)phenyl] scaffold exhibits extreme sensitivity to the identity of the terminal acidic pharmacophore. Across four chemical series that share identical quinolinylmethoxy-benzene topology, the choice between carboxylic acid, hydroxamic acid, tetrazole, and sulfonyl carboxamide warheads produces up to a 2-log unit variation in receptor affinity (pKB 5.79 → 7.78) and oral in vivo potency spanning greater than 3 orders of magnitude [1]. Consequently, substituting N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide with a structurally analogous hydroxamic acid (Wy-48,422) or carboxylic acid (Wy-46,016) would forfeit the specific potency advantage encoded by the sulfonyl carboxamide group, a difference that is quantifiable and reproducible under standardized guinea pig bronchoconstriction models [1].

Quantitative Differentiation Evidence for N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide (Wy-49,353) Versus Closest Chemical Analogs


Receptor Affinity (pKB) Advantage of the Sulfonyl Carboxamide Over Alternative Acidic Warheads in Isolated Trachea

Wy-49,353 (30) exhibits the highest LTD₄ receptor affinity among the four best representatives of each chemical series. Its pKB of 7.78 is 1.70 log units superior to the hydroxamic acid Wy-48,422 (20, pKB 6.08), 1.08 log units superior to the tetrazole Wy-49,451 (41, pKB 6.70), and 1.99 log units superior to the carboxylic acid Wy-46,016 (5, pKB 5.79) [1]. Notably, 30 attains a pKB equivalent to that of the clinical candidate Wy-48,252 (pKB 7.70) and significantly exceeds the reference LTD₄ antagonist LY-171,883 (pKB 6.55) [1]. The pKB was derived from LTD₄-induced contraction of isolated guinea pig trachea pretreated with indomethacin and L-cysteine [1].

LTD₄ receptor antagonist pKB determination Guinea pig trachea assay Structure-activity relationship

In Vivo Oral Potency Against Intravenous LTD₄ Challenge: ED₅₀ Comparison Within the N-[(Arylmethoxy)phenyl] Scaffold Family

Following a 2-hour intragastric pretreatment in conscious guinea pigs, Wy-49,353 (30) inhibited intravenous LTD₄-induced bronchoconstriction with an ED₅₀ of 0.4 mg/kg. This represents a 19.8-fold improvement over the hydroxamic acid Wy-48,422 (20, ED₅₀ 7.9 mg/kg) and a 7.5-fold improvement over the tetrazole Wy-49,451 (41, ED₅₀ 3.0 mg/kg) [1]. The carboxylic acid Wy-46,016 could not achieve 50% inhibition at any orally relevant dose (99% inhibition only attainable at 25 mg/kg intraduodenally) [1]. Compound 30 was comparable to Wy-48,252 (ED₅₀ 0.3 mg/kg) and dramatically more potent than the reference LTD₄ antagonist LY-171,883 (ig ED₅₀ 32 mg/kg; 80-fold difference) [1].

Oral bioavailability LTD₄ bronchoconstriction Guinea pig model Intragastric dosing

In Vivo Efficacy Against Antigen-Induced Bronchoconstriction: Ovalbumin Challenge Model Comparison

In the leukotriene-dependent phase of ovalbumin-induced bronchoconstriction in anesthetized guinea pigs, intraduodenally administered Wy-49,353 (30) achieved an ED₅₀ of 20.2 mg/kg. The tetrazole Wy-49,451 (41) was slightly more potent against antigen challenge (ED₅₀ 17.5 mg/kg) while the hydroxamic acid Wy-48,422 (20) showed substantially greater potency (ED₅₀ 3.6 mg/kg) [1]. However, the LTD₄-driven ED₅₀ advantage of 30 over 41 (0.4 vs. 3.0 mg/kg; 7.5×) compensates for the antigen-driven deficit in the ovalbumin model when pharmacological pathway selectivity is critical [1]. The clinical candidate Wy-48,252 achieved ED₅₀ 3.0 mg/kg in this assay [1].

Allergic asthma model Ovalbumin challenge Guinea pig Intraduodenal dosing

Pharmacological Specificity: Wy-49,353 Does Not Inhibit Histamine or Pilocarpine Contractile Responses

Compound 30 was evaluated for its ability to inhibit contractile responses to histamine and pilocarpine in guinea pig tracheal preparations. At concentrations producing robust LTD₄ antagonism, 30 produced no inhibition of either histamine- or pilocarpine-induced contraction [1]. This specificity profile was explicitly noted as part of the compound's pharmacological characterization and stands in contrast to earlier-generation LTD₄ antagonists that frequently displayed ancillary activities [1]. No comparable specificity data were reported for the hydroxamic acid 20 or tetrazole 41 in the same study [1].

Receptor selectivity Histamine antagonism Pilocarpine challenge Off-target profiling

Dual 5-Lipoxygenase and Cyclooxygenase Inhibitory Activity: Quantitative Comparison Across the Three Most Promising Series Leads

In A23187-stimulated rat polymorphonuclear leukocytes, Wy-49,353 (30) inhibited 5-lipoxygenase (5-LO)-mediated 5-HETE synthesis with an IC₅₀ of 6.2 μM and cyclooxygenase (CO)-mediated thromboxane B₂ synthesis with an IC₅₀ of 13.4 μM. This yields a 5-LO/CO ratio of approximately 2.2-fold. The hydroxamic acid Wy-48,422 (20) showed weaker 5-LO inhibition (IC₅₀ 14.2 μM) while the tetrazole Wy-49,451 (41) showed comparable dual activity (5-LO IC₅₀ 6.7 μM; CO IC₅₀ 3.9 μM) [1]. In contrast, Wy-48,252, the clinical candidate, was a far more potent 5-LO inhibitor (IC₅₀ 0.1 μM) [1]. Compound 30 thus occupies an intermediate position: it retains dual 5-LO/CO activity less pronounced than Wy-48,252 but superior to 20 for 5-LO inhibition [1].

5-Lipoxygenase inhibition Cyclooxygenase inhibition A23187-stimulated PMN assay Dual-pathway pharmacology

Optimized Application Scenarios for N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide (Wy-49,353) Based on Verified Differentiation Evidence


Primary Use Case: In Vivo LTD₄-Dependent Bronchoconstriction Pharmacodynamic Studies Requiring Oral Activity

Wy-49,353 is the optimal selection among the N-[(arylmethoxy)phenyl] scaffold family when the experimental design requires oral dosing with maximal LTD₄ receptor antagonism. Its intragastric ED₅₀ of 0.4 mg/kg against intravenous LTD₄ challenge provides a 19.8-fold potency advantage over the hydroxamic acid analog Wy-48,422 and a 7.5-fold advantage over the tetrazole Wy-49,451, allowing significantly lower oral dose levels in guinea pig pharmacodynamic models [1]. This directly reduces compound consumption and minimizes potential vehicle-related artifacts at higher doses [1].

Receptor Pharmacology: Isolated Tissue Studies for LTD₄ Antagonist Benchmarking

For in vitro receptor pharmacology requiring a high-affinity LTD₄ antagonist with a well-characterized pKB, Wy-49,353 (pKB 7.78) outperforms all other warhead-containing analogs sharing the quinolinylmethoxy scaffold, including the hydroxamic acid (pKB 6.08), tetrazole (pKB 6.70), and carboxylic acid (pKB 5.79) [1]. Its pKB is equivalent to the extensively studied clinical candidate Wy-48,252 (pKB 7.70), making it a suitable non-proprietary comparator in isolated guinea pig trachea assays [1].

Selectivity-Dependent Experimental Systems: LTD₄ Pathway Isolation Without Histamine/Muscarinic Confounding

Wy-49,353 is uniquely characterized within its scaffold series as not inhibiting histamine- or pilocarpine-induced contraction in tracheal preparations [1]. This selectivity profile makes it particularly suitable for studies where LTD₄-specific effects must be isolated from those mediated by histamine or muscarinic pathways. This property is not documented for the hydroxamic acid (Wy-48,422) or tetrazole (Wy-49,451) analogs, making 30 the evidence-supported choice for experiments requiring defined receptor selectivity [1].

Dual-Pathway Anti-Inflammatory Profiling Where Combined 5-LO/CO Activity Is Tolerated

In models where ancillary 5-lipoxygenase (5-LO) and cyclooxygenase (CO) inhibition may contribute to overall anti-inflammatory readouts, Wy-49,353 provides moderate dual inhibitory activity (5-LO IC₅₀ 6.2 μM; CO IC₅₀ 13.4 μM) in A23187-stimulated rat polymorphonuclear leukocytes [1]. Its 5-LO inhibition is 2.3-fold more potent than that of the hydroxamic acid Wy-48,422 (IC₅₀ 14.2 μM). However, for experiments where 5-LO inhibition is the primary mechanism of interest, Wy-48,252 (IC₅₀ 0.1 μM) should be preferred, as Wy-49,353 is 62-fold less potent in this pathway [1].

Quote Request

Request a Quote for N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.